2'-(((tert-Butoxycarbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid
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Description
This compound is a monoprotected derivative of DAP . It is used in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor . The IUPAC name for this compound is (2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid .
Synthesis Analysis
The compound can be synthesized by reacting (2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-amino-2-Methylpentanoic acid with di-tert-butyl dicarbonate .Molecular Structure Analysis
The molecular weight of the compound is 242 . The 1H-NMR and 13C-NMR data provide information about the structure of the compound .Chemical Reactions Analysis
The conversion rate of reaction SM1 reached 99.99%. The reaction solution is filtered and concentrated, and the pure (2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-Methylpentanoic acid can be obtained by beating with n-hexane and ethyl acetate (1:1); the yield is 96.1%, and the product is an off-white solid .Physical And Chemical Properties Analysis
The compound is a solid . The molecular formula is C20H30O6N2 . The molecular weight is 265.30 g/mol .Scientific Research Applications
Crystal Structure Analysis
The compound, as part of the broader family of tert-butoxycarbonyl (Boc) protected amino acids, has been examined for its role in determining peptide conformation. Studies on similar compounds have highlighted their structural attributes, such as the conformation of the tert-butoxycarbonyl group and the positioning of phenyl rings which are crucial for understanding molecular interactions and stability (E. Jankowska et al., 2002).
Polymorphism in Crystal Structures
Research into polymorphic forms of closely related compounds in the space group P2(1)/n has provided insights into the molecular conformation of amino acids and peptides, laying the groundwork for developing advanced materials and drugs (Hadgu Girmay Gebreslasie et al., 2011).
Synthetic Methodologies
The synthesis of orthogonally protected methyl esters of non-proteinogenic amino acids using tert-butyloxycarbonyl moieties has been explored, showcasing methods for preparing complex molecules with potential applications in drug development and biochemical research (A. Temperini et al., 2020).
Quantitative Analysis Techniques
The tert-butyloxycarbonyl group has been quantitatively analyzed in N-blocked amino acids and peptides, demonstrating the precision in measuring this protective group which is vital for peptide synthesis and modification studies (S. Ehrlich-Rogozinski, 1974).
Chiral Induction and Molecular Dynamics
Research into the induced axial chirality of the biphenyl core in certain amino acids, facilitated by the tert-butyloxycarbonyl group, contributes to our understanding of molecular chirality and its implications for pharmaceutical sciences (J. Mazaleyrat et al., 2005).
properties
IUPAC Name |
2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-19(2,3)24-18(23)20-12-13-8-4-5-9-14(13)15-10-6-7-11-16(15)17(21)22/h4-11H,12H2,1-3H3,(H,20,23)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWJDQQVFVOSHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1C2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589217 |
Source
|
Record name | 2'-{[(tert-Butoxycarbonyl)amino]methyl}[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-(((tert-Butoxycarbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid | |
CAS RN |
158066-11-6 |
Source
|
Record name | 2'-{[(tert-Butoxycarbonyl)amino]methyl}[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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